molecular formula C6H9Br2ClN2O2S2 B2956771 N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride CAS No. 2470435-13-1

N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride

Cat. No.: B2956771
CAS No.: 2470435-13-1
M. Wt: 400.53
InChI Key: HSIZDKCFMQPSCA-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide; hydrochloride is a sulfonamide derivative featuring a thiophene core substituted with two bromine atoms at the 2- and 5-positions, a sulfonamide group at the 3-position, and an aminoethyl side chain. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

N-(2-aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2N2O2S2.ClH/c7-5-3-4(6(8)13-5)14(11,12)10-2-1-9;/h3,10H,1-2,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIZDKCFMQPSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)NCCN)Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dibromothiophene core : This heterocyclic structure contributes to its reactivity and interaction with biological targets.
  • Sulfonamide group : Known for its pharmacological properties, particularly in antimicrobial activity.
  • Aminoethyl side chain : This functional group enhances the compound's ability to form hydrogen bonds with biological macromolecules.

N-(2-aminoethyl)-2,5-dibromothiophene-3-sulfonamide hydrochloride exhibits its biological effects primarily through:

  • Enzyme inhibition : The sulfonamide moiety can inhibit carbonic anhydrases, which are crucial in various physiological processes, including acid-base balance and fluid secretion .
  • Interaction with receptors : The aminoethyl group facilitates binding to specific receptors, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess notable antimicrobial properties. The compound has been explored for its efficacy against various bacterial strains:

  • In vitro studies have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at specific concentrations .
  • Case Studies : In a study involving derivatives of similar structures, compounds showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli strains, indicating promising antimicrobial potential .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated:

  • Cytotoxicity assays revealed that it exhibits dose-dependent cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. IC50 values were found in the micromolar range .
  • Mechanistic studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide; hydrochlorideEffective against Gram-positive and some Gram-negative bacteriaCytotoxicity in MCF-7 and U-937 cell linesEnzyme inhibition, receptor interaction
Other SulfonamidesVaries widely; some effective against resistant strainsSome show similar or enhanced activitySimilar mechanisms involving enzyme inhibition

Research Findings and Case Studies

  • Antimicrobial Screening : A study highlighted the effectiveness of various sulfonamide derivatives against resistant bacterial strains. The introduction of specific substituents enhanced the overall activity against S. aureus and E. coli .
  • Cytotoxicity Evaluation : In a comparative study of 1,3,4-thiadiazole derivatives, compounds similar to N-(2-aminoethyl)-2,5-dibromothiophene showed higher cytotoxicity than standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Flow cytometry analyses demonstrated that the compound effectively induces apoptosis in treated cancer cells through activation of intrinsic pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Aminoethyl Moieties and Aromatic Cores

Compound 1 : N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride ()
  • Structure: Features a naphthalene core with a chloro substituent and sulfonamide-linked aminoethyl group.
  • Key Differences :
    • The naphthalene system (two fused benzene rings) contrasts with the thiophene (five-membered sulfur-containing ring) in the target compound.
    • Chlorine vs. bromine: The smaller size and lower electronegativity of Cl may reduce steric hindrance and alter binding affinity compared to Br.
  • Applications : Serves as an impurity standard (Oxymetazoline Hydrochloride Impurity A), indicating relevance in pharmaceutical quality control .
Compound 2 : N-(2-Aminoethyl)-2-(4-(purine-dioxo)phenoxy)acetamide Hydrochloride ()
  • Structure: Contains a purine-dioxo moiety linked to a phenoxy-acetamide group and aminoethyl side chain.
  • Key Differences :
    • The purine core introduces nitrogen-rich aromaticity, contrasting with the thiophene’s sulfur-based ring.
    • Molecular weight (464.95 g/mol) exceeds the target compound’s likely weight due to the purine system .
Compound 3 : 4-(2-Aminoethyl)-N-(aryl)piperidine-1-carboxamide Hydrochlorides ()
  • Structure: Piperidine-carboxamide derivatives with aminoethyl groups and varied aryl substituents (e.g., fluorophenyl, difluorophenyl).
  • Key Differences :
    • Carboxamide (-CONH-) vs. sulfonamide (-SO₂NH-): Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity.
    • High synthetic yields (90–120%) suggest robust methodologies, though yields >100% may indicate purification artifacts .

Functional Group and Physicochemical Comparisons

Property Target Compound (Thiophene-based) N-(2-Aminoethyl)-5-chloro-naphthalenesulfonamide N-(2-Aminoethyl)methacrylamide Hydrochloride
Core Structure Thiophene (S-heterocycle) Naphthalene (fused benzene) Methacrylamide (vinyl + amide)
Substituents 2,5-Dibromo, sulfonamide 5-Chloro, sulfonamide Methacryloyl, aminoethyl
Hydrogen Bond Donors 3 (NH₂, NH, HCl) 3 (NH₂, NH, HCl) 3 (NH₂, NH, HCl)
Hydrogen Bond Acceptors 5 (SO₂, NH, Cl⁻) 5 (SO₂, NH, Cl⁻) 2 (C=O, Cl⁻)
Molecular Weight ~450–500 (estimated) Not reported ~180–200 (estimated)
  • Key Observations :
    • Sulfonamide-containing compounds (target and ) have higher hydrogen-bond acceptor counts than methacrylamide derivatives, influencing solubility and protein interactions.
    • Bromine substituents in the target compound may enhance lipophilicity compared to chlorine in .

Q & A

Basic Research Questions

Q. How can researchers synthesize N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide hydrochloride with high purity?

  • Methodological Answer :

  • Step 1 : React 2,5-dibromothiophene-3-sulfonyl chloride with excess 1,2-diaminoethane in anhydrous dichloromethane under nitrogen. Monitor reaction completion via TLC (dichloromethane/methanol 9:1) .
  • Step 2 : Precipitate the product by slow addition of cold diethyl ether. Filter and wash with cold ether to remove unreacted diamine.
  • Step 3 : Recrystallize from ethanol/water (1:1) to isolate the hydrochloride salt. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Answer :

SolventSolubility (mg/mL)Conditions
DMSO>50Room temperature, inert
Methanol~30Gentle heating (40°C)
Water<1pH 4–6 (acidic buffer)
  • Use sonication for 10–15 minutes to enhance dissolution in polar aprotic solvents. Avoid prolonged exposure to light .

Q. What are the key stability considerations for storing this compound?

  • Answer :

  • Storage : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products include sulfonic acid derivatives (retention time shifts) .

Advanced Research Questions

Q. How can structural ambiguities in N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide hydrochloride be resolved?

  • Answer :

  • X-ray Crystallography : Co-crystallize with a stoichiometric ligand (e.g., DMSO) to improve crystal lattice formation. Resolve bond angles and sulfonamide conformation .
  • Solid-State NMR : Use 13C^{13}\text{C} CP/MAS NMR to analyze crystal packing and hydrogen bonding (e.g., NH–O interactions) .
  • DFT Calculations : Compare experimental IR spectra (sulfonamide S=O stretch at 1150–1250 cm1^{-1}) with theoretical models to validate tautomeric forms .

Q. How should researchers design experiments to study this compound’s interaction with cytochrome P450 enzymes?

  • Answer :

  • Step 1 : Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}) with immobilized CYP3A4 .
  • Step 2 : Conduct inhibition assays with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Calculate IC50_{50} values under varying pH (6.8–7.4) .
  • Step 3 : Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., heme proximity, hydrophobic pockets) .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Answer :

  • Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., de-brominated derivatives) that may contribute to discrepancies .
  • Cross-Validation : Compare results across orthogonal methods (e.g., in vitro enzyme inhibition vs. whole-cell assays) .

Data Analysis and Optimization

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Answer :

  • DoE Approach : Use a 32^2 factorial design to optimize reaction parameters:
FactorLow LevelHigh LevelOptimal
Temperature (°C)255040
Reaction Time (h)62418
  • Purification : Employ flash chromatography (SiO2_2, ethyl acetate/hexane gradient) followed by size-exclusion chromatography (Sephadex LH-20) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste (EPA Category D) .

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